molecular formula C11H11F3O2S B15339178 cis-6-Methoxy-2-(trifluoromethyl)chromane-4-thiol

cis-6-Methoxy-2-(trifluoromethyl)chromane-4-thiol

Cat. No.: B15339178
M. Wt: 264.27 g/mol
InChI Key: NFGXMCIWTUDCLO-NXEZZACHSA-N
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Description

cis-6-Methoxy-2-(trifluoromethyl)chromane-4-thiol: is an organic compound belonging to the chromane family It is characterized by the presence of a trifluoromethyl group at the second position, a methoxy group at the sixth position, and a thiol group at the fourth position of the chromane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Methoxy-2-(trifluoromethyl)chromane-4-thiol typically involves multiple steps:

    Formation of the Chromane Ring: The initial step involves the cyclization of appropriate precursors to form the chromane ring structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Thiol Group Introduction: The thiol group is introduced through thiolation reactions, often using thiolating agents like thiourea or hydrogen sulfide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced trifluoromethyl derivatives.

    Substitution: Substituted chromane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential applications in the development of biologically active compounds.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-6-Methoxy-2-(trifluoromethyl)chromane-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.

Comparison with Similar Compounds

    6-Methoxy-2-(trifluoromethyl)chromane-4-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    6-Methoxy-2-(trifluoromethyl)chromane-4-one: Contains a carbonyl group at the fourth position.

    6-Methoxy-2-(trifluoromethyl)chromane-4-amine: Features an amine group at the fourth position.

Uniqueness:

  • The presence of the thiol group in cis-6-Methoxy-2-(trifluoromethyl)chromane-4-thiol imparts unique reactivity, particularly in forming disulfide bonds and interacting with biological molecules.
  • The combination of methoxy and trifluoromethyl groups enhances its chemical stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

(2R,4R)-6-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-4-thiol

InChI

InChI=1S/C11H11F3O2S/c1-15-6-2-3-8-7(4-6)9(17)5-10(16-8)11(12,13)14/h2-4,9-10,17H,5H2,1H3/t9-,10-/m1/s1

InChI Key

NFGXMCIWTUDCLO-NXEZZACHSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)O[C@H](C[C@H]2S)C(F)(F)F

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2S)C(F)(F)F

Origin of Product

United States

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